methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a unique combination of indole and pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the development of new materials or as a precursor in industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and pyrrole derivatives that share structural similarities with methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Examples include:
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- N’-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17FN2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17FN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-6-4-3-5-7-12)17-14-10-13(22)8-9-15(14)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |
InChI Key |
BTMCYUGFUBXFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
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